BenchChemオンラインストアへようこそ!

R-Dotap

siRNA Delivery Lipoplex Formulation Gene Silencing

R-Dotap (CAS 328250-29-9) is the enantiomerically pure R-isomer of DOTAP, delivering chirality-driven advantages over racemic mixtures. In siRNA delivery, R-Dotap achieves ~50% target silencing at just 10 nM siRNA and a charge ratio of 3, where racemic DOTAP shows no activity. As a vaccine adjuvant, it uniquely stimulates CD8+ CTL responses and IFN-γ production—critical for therapeutic cancer vaccines—while outperforming squalene-based adjuvants for viral vaccines. For mRNA-LNP systems, R-Dotap incorporation reduces off-target hepatic expression. Choose chirally resolved R-Dotap for reproducible, high-performance formulations that racemic material cannot match.

Molecular Formula C42H80NO4+
Molecular Weight 663.1 g/mol
CAS No. 328250-29-9
Cat. No. B14079368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-Dotap
CAS328250-29-9
Molecular FormulaC42H80NO4+
Molecular Weight663.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C42H80NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,40H,6-19,24-39H2,1-5H3/q+1/b22-20-,23-21-/t40-/m1/s1
InChIKeyKWVJHCQQUFDPLU-KNEFWTSXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-Dotap (CAS 328250-29-9): Enantiospecific Cationic Lipid for siRNA Delivery and Vaccine Adjuvant Applications


R-Dotap, chemically designated as (2R)-2,3-bis[(9Z)-9-octadecenoyloxy]propyl-trimethylazanium [1], is the enantiomerically pure R-isomer of the widely used cationic lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane). As a chiral amphiphile featuring two unsaturated C18:1 (oleoyl) fatty acyl chains and a permanent quaternary ammonium headgroup , R-Dotap serves as a critical building block for lipoplex and lipid nanoparticle (LNP) formulations. While racemic DOTAP is a ubiquitously employed transfection reagent, procurement of the chirally resolved R-Dotap (CAS 328250-29-9) enables precise control over supramolecular lipid packing and downstream biological performance [2].

Why Racemic DOTAP Cannot Substitute for R-Dotap in Enantiospecific Lipid Formulations


Commercially available DOTAP is supplied as a racemic mixture of R and S enantiomers, which are non-superimposable mirror images exhibiting distinct chiral recognition in biological environments [1]. In lipid bilayer systems, the stereochemistry of the glycerol backbone dictates the spatial orientation of the acyl chains and the interfacial packing density. Studies demonstrate that substituting racemic DOTAP with pure R-Dotap directly alters lipid packing density (105% vs. 115% for S-Dotap relative to racemic) [2] and downstream silencing efficiency. Consequently, formulations developed using racemic material are not directly translatable to those utilizing pure R-Dotap, as the chirality-driven differences in membrane fluidity and cellular uptake kinetics lead to variability in transfection outcomes and immunogenicity that cannot be normalized by adjusting lipid ratios alone [3].

Quantitative Differentiation of R-Dotap: Head-to-Head Performance Metrics Against Racemic Mixtures and Alternative Lipids


R-Dotap vs. Racemic DOTAP: Superior siRNA Silencing Efficiency at Low Concentration and Charge Ratio

In a direct head-to-head comparison, R-Dotap lipoplexes demonstrated superior siRNA delivery efficiency compared to both racemic DOTAP and S-Dotap. At a low siRNA concentration (10 nM) and a lipid-to-RNA charge ratio of 3, only the R-Dotap formulation achieved significant silencing of the target aromatase gene in MCF-7 cells [1]. The S-Dotap and racemic DOTAP formulations failed to induce any measurable downregulation under these specific, stringent conditions [2].

siRNA Delivery Lipoplex Formulation Gene Silencing

R-Dotap vs. Squalene-Based Emulsion + CpG: Enhanced CD4+ T Cell Elicitation in Prophylactic Vaccination

In a preclinical murine model assessing recombinant influenza hemagglutinin vaccination, R-Dotap nanoparticle formulations were benchmarked against a potent squalene-based emulsion adjuvant system further potentiated with a TLR9 agonist (CpG). Quantitative ELISpot assays revealed that R-Dotap consistently outperformed this combination adjuvant in eliciting peptide epitope-specific CD4+ T cells, as measured by IFN-γ and IL-2 secretion [1].

Vaccine Adjuvant Influenza CD4+ T Cells

R-Dotap vs. S-Dotap: Enantiospecific Induction of CD8+ Anti-Tumor Response in a Cancer Vaccine Model

In a therapeutic HPV-16 E7 peptide vaccine model for established murine cervical cancer, R-Dotap and S-Dotap elicited fundamentally different immune outcomes. Vaccination with R-Dotap/E7 complexes induced robust IFN-γ production by CD8+ splenocytes and a potent in vivo cytotoxic T-lymphocyte (CTL) response, leading to tumor regression comparable to the racemic mixture [1]. In contrast, S-Dotap/E7 vaccination resulted in complete absence of IFN-γ production from CD8+ splenocytes and only delayed tumor progression, indicating severely limited adjuvanticity [2].

Cancer Immunotherapy CD8+ T Cells HPV Vaccine

R-Dotap vs. CFA: Superior Induction of Multi-Epitope CD8+ T Cell Responses with Whole Protein Antigens

A comparative study assessed R-Dotap nanoparticles against Complete Freund's Adjuvant (CFA) for their ability to deliver long, multi-epitope peptides derived from the tumor antigen TARP. In HLA-A2 transgenic mice, R-Dotap formulations successfully presented multiple CD8+ T cell epitopes and stimulated T cell responses that were quantitatively superior to those induced by the potent, albeit toxic, CFA emulsion [1].

Immunotherapy TARP Peptides CD8+ Epitopes

R-Dotap-Enriched LNPs vs. Standard ALC-0315 LNPs: Reduced Hepatic Off-Target Expression for Localized mRNA Delivery

Incorporation of 10% DOTAP into ALC-0315-based lipid nanoparticles (LNPs) was shown to significantly alter the biodistribution profile of mRNA payloads following intramuscular injection. Compared to standard ALC-0315 LNPs, the DOTAP-enriched formulation reduced hepatic expression, thereby improving the localization of protein expression to the intended injection site [1]. This finding is critical for minimizing systemic off-target effects.

mRNA Vaccines Lipid Nanoparticles Biodistribution

Biophysical Differentiation: R-Dotap's Altered Lipid Packing Density Compared to Racemic and S-Dotap

Membrane simulations were employed to model the differences in lipid packing within bilayers composed of cholesterol and each DOTAP species. The analysis revealed that pure R-Dotap bilayers exhibited a lipid density of 105% relative to the racemic mixture, while pure S-Dotap bilayers were significantly more dense at 115% [1]. This fundamental biophysical difference in supramolecular organization directly underpins the observed functional disparities in delivery efficiency.

Lipid Packing Membrane Biophysics Molecular Dynamics

Validated Application Scenarios for R-Dotap (CAS 328250-29-9) in Nucleic Acid Delivery and Immunotherapy


Formulation of High-Efficiency siRNA Lipoplexes for Gene Silencing at Low Dose

Procure R-Dotap to formulate siRNA lipoplexes intended for applications requiring high silencing efficiency under stringent, low-concentration conditions. As demonstrated in MCF-7 cell studies, R-Dotap achieves ~50% target downregulation at a 10 nM siRNA concentration and a low charge ratio of 3, conditions under which racemic DOTAP and S-Dotap exhibit no measurable activity [1]. This scenario is particularly relevant for minimizing lipid-associated cytotoxicity in sensitive primary cell cultures or in vivo models where lipid dose is a limiting factor.

Enantiospecific Cancer Vaccines Requiring a Functional CD8+ T Cell Response

Incorporate R-Dotap into peptide-based therapeutic cancer vaccines where the induction of a robust CD8+ cytotoxic T lymphocyte (CTL) response is paramount. In a murine HPV-16 E7 cervical cancer model, R-Dotap was uniquely capable of stimulating IFN-γ production by CD8+ splenocytes and driving tumor regression, whereas the S-Dotap enantiomer failed to elicit this critical arm of the anti-tumor immune response [2]. This application is validated for generating antigen-specific CTL immunity.

Next-Generation Prophylactic Subunit Vaccines Targeting Enhanced CD4+ T Cell Immunity

Utilize R-Dotap as a potent single-component nanoparticle adjuvant for recombinant protein vaccines against highly mutable viruses like influenza and SARS-CoV-2. Preclinical studies confirm that R-Dotap formulations elicit peptide epitope-specific CD4+ T cell responses that are superior to those induced by a squalene-based emulsion adjuvant system combined with a CpG TLR9 agonist [3]. This application supports the development of vaccines aimed at generating broadly protective T cell-mediated immunity.

Tuning Lipid Nanoparticle (LNP) Biodistribution to Minimize Hepatic Off-Targeting

Employ R-Dotap as a strategic formulation modifier in ionizable lipid-based LNP systems (e.g., ALC-0315) for mRNA delivery. Incorporating 10% DOTAP into these LNPs has been shown to reduce unwanted hepatic expression following intramuscular injection, thereby improving the localization of mRNA-encoded protein to the target injection site [4]. This scenario is critical for mRNA therapeutics where minimizing liver accumulation is necessary to reduce systemic toxicity and enhance the therapeutic index.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for R-Dotap

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.